

Application of Bevenopran in Studying Mu-Opioid Receptor Signaling

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Compound of Interest

Compound Name: Bevenopran

Cat. No.: B1666927

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Introduction

Bevenopran is a peripherally acting antagonist of the mu-opioid receptor (MOR), with some activity also reported at the delta-opioid receptor (DOR). It is crucial to note that **Bevenopran** is not a tool for studying the kappa-opioid receptor (KOR) signaling pathway, as it does not exhibit significant affinity or functional activity at this receptor subtype. The primary research and clinical application of **Bevenopran** has been in the context of MOR-mediated effects, particularly in antagonizing the peripheral effects of opioid agonists, such as opioid-induced constipation (OIC). This document provides detailed application notes and protocols for the use of **Bevenopran** as a pharmacological tool to investigate MOR signaling.

Pharmacological Profile of Bevenopran

Bevenopran's utility in research stems from its selective antagonism at the MOR. This allows for the elucidation of MOR-specific signaling pathways and physiological effects.

Property	Value	Receptor Target	Notes
Mechanism of Action	Antagonist	Mu-Opioid Receptor (MOR)	Also shows activity at the delta-opioid receptor (DOR).
Primary Indication (Clinical)	Opioid-Induced Constipation (Discontinued)	Peripheral MOR	Designed to have limited central nervous system penetration.

Signaling Pathways

Mu-Opioid Receptor (MOR) Signaling

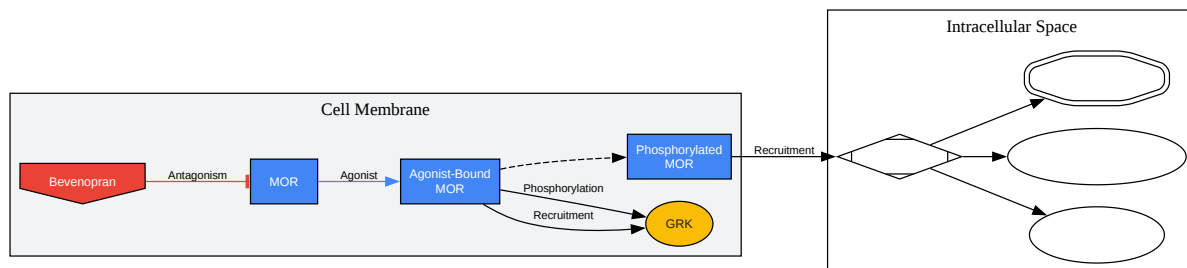
Activation of the MOR by an agonist initiates a cascade of intracellular events. As a MOR antagonist, **Bevenopran** blocks these downstream effects. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gai/o).

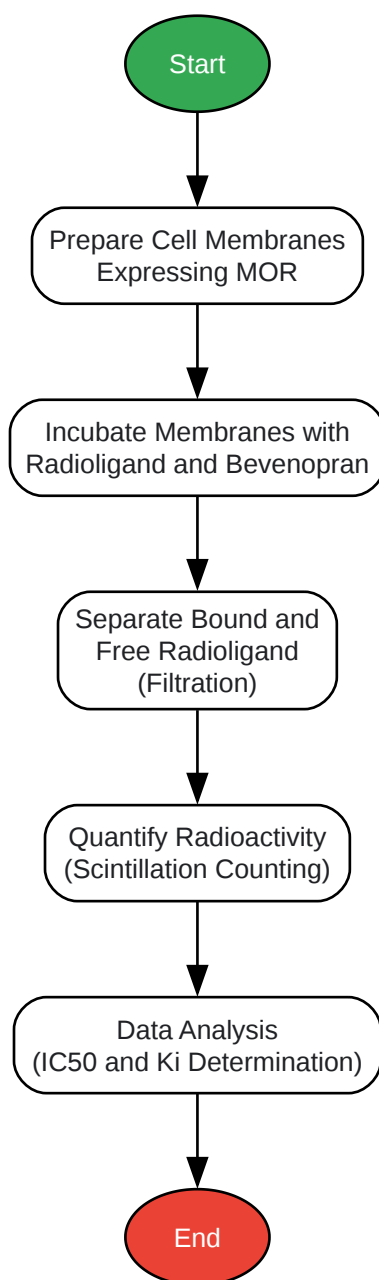


Caption: Mu-Opioid Receptor (MOR) Signaling Pathway and the Antagonistic Action of **Bevenopran**.

β -Arrestin Recruitment Pathway

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK) phosphorylation of the MOR, β -arrestin is recruited. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. **Bevenopran**, by blocking agonist binding, prevents these events.





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